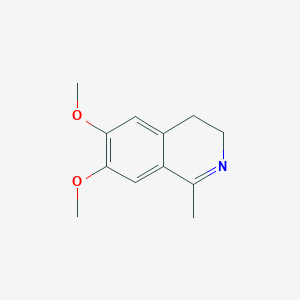

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

説明

特性

IUPAC Name |

6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASUQTGZAPZKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=CC(=C(C=C12)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197068 | |

| Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4721-98-6 | |

| Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4721-98-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, a significant heterocyclic compound. This document details its physical and spectral characteristics, outlines established synthesis protocols, and explores its potential biological significance. The information is presented to support research and development endeavors in medicinal chemistry and related scientific fields.

Core Chemical and Physical Properties

This compound is a member of the isoquinoline alkaloid family, characterized by a 3,4-dihydroisoquinoline core substituted with two methoxy groups at positions 6 and 7, and a methyl group at position 1.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| CAS Number | 4721-98-6 | [1] |

| Melting Point | 103-106 °C | [3] |

| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | |

| XLogP3 | 1.6 | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key spectral data are compiled in the following tables.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.62 | s | 1H | Aryl CH |

| 7.37 | s | 1H | Aryl CH |

| 4.30 | s | 3H | OCH₃ |

| 4.25 | s | 3H | OCH₃ |

| 3.17 | s | 3H | N=CCH₃ |

Note: The assignments for the aromatic protons and methoxy groups may be interchangeable without further 2D NMR analysis.

¹³C NMR Spectral Data

Mass Spectrometry Data

| m/z | Interpretation |

| 205 | [M]⁺ (Molecular Ion) |

| 204 | [M-H]⁺ |

| 190 | [M-CH₃]⁺ |

| 163 | Fragment |

| 146 | Fragment |

| 127 | Fragment |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 2800 | C-H stretch (aliphatic) |

| 1665 | C=N stretch (imine) |

| 1602, 1565 | C=C stretch (aromatic) |

| 1105 | C-O stretch (ether) |

Synthesis of this compound

The synthesis of this compound is commonly achieved through intramolecular cyclization reactions, with the Bischler-Napieralski and Pictet-Spengler reactions being the most prominent methods.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide.[5][6] For the synthesis of the title compound, N-acetylhomoveratrylamine serves as the precursor. The reaction is typically carried out using a dehydrating agent such as phosphorus oxychloride (POCl₃).[5][7]

Caption: Workflow for the Bischler-Napieralski Synthesis.

Experimental Protocol: Bischler-Napieralski Synthesis

-

Reaction Setup: A solution of N-acetylhomoveratrylamine in dry toluene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Reagent Addition: Phosphorus oxychloride is added dropwise to the stirred solution at a moderately elevated temperature (e.g., 40°C).

-

Cyclization: The reaction mixture is then heated to reflux for several hours to facilitate the intramolecular cyclization.

-

Isolation of Intermediate: Upon cooling, the intermediate dichlorophosphate salt of the product crystallizes and is collected by filtration.

-

Formation of the Free Base: The intermediate salt is dissolved in water and treated with a reducing agent like sodium borohydride (NaBH₄) to yield the free base, this compound.

-

Purification: The final product can be purified by extraction and subsequent crystallization or chromatography.

Pictet-Spengler Reaction

An alternative route is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[8][9][10][11]

Caption: Generalized Pictet-Spengler Reaction Pathway.

Experimental Protocol: Pictet-Spengler Reaction (General)

-

Iminium Ion Formation: The β-arylethylamine (homoveratrylamine) is reacted with an aldehyde (acetaldehyde) in the presence of an acid catalyst to form an intermediate iminium ion.

-

Cyclization: The electron-rich aromatic ring attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution reaction.

-

Rearomatization: A proton is lost to restore the aromaticity of the benzene ring, yielding the tetrahydroisoquinoline product.

-

Oxidation (if required): To obtain the 3,4-dihydroisoquinoline from the tetrahydroisoquinoline, a subsequent oxidation step would be necessary.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of tetrahydroisoquinoline and dihydroisoquinoline derivatives exhibits a wide range of biological activities.[12] Research on closely related analogs suggests potential interactions with key cellular signaling cascades.

For instance, a structurally similar compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has been shown to exhibit anti-colorectal cancer properties by blocking the IL-6/JAK2/STAT3 signaling pathway.[13] This pathway is crucial in inflammation and cancer progression. It is plausible that this compound could exhibit analogous or related modulatory effects on inflammatory and oncogenic signaling.

Additionally, the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold has been utilized in the development of selective sigma-2 receptor ligands, which are implicated in the regulation of intracellular calcium and have potential applications in treating neuropathic pain.[2]

Caption: Postulated Inhibitory Action on the IL-6/JAK2/STAT3 Pathway.

This guide provides a foundational understanding of the chemical properties and synthesis of this compound. The exploration of its biological activities, while based on related structures, opens avenues for further investigation into its therapeutic potential. The detailed protocols and compiled data serve as a valuable resource for researchers in the field.

References

- 1. 3,4-Dihydro-6,7-dimethoxy-1-methylisoquinoline | C12H15NO2 | CID 22652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | C12H17NO2 | CID 10302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 8. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 9. grokipedia.com [grokipedia.com]

- 10. name-reaction.com [name-reaction.com]

- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 12. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the compound's key physical characteristics, provides standardized experimental protocols for their determination, and explores potential biological activities based on related structures. The information is presented to support further research and application of this molecule in various scientific domains.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 4721-98-6

-

Molecular Formula: C₁₂H₁₅NO₂

-

Canonical SMILES: CC1=NCCC2=CC(=C(C=C12)OC)OC

Physicochemical Properties

The physical properties of this compound are crucial for its handling, formulation, and potential as a bioactive agent. A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 205.25 g/mol | PubChem CID 22652 |

| Melting Point | 103-106 °C | ChemSynthesis |

| Boiling Point | 343.93 °C (rough estimate) | ChemicalBook |

| Density | 1.0958 g/cm³ (rough estimate) | ChemicalBook |

| logP (XLogP3) | 1.6 | PubChem CID 22652 |

| pKa | 6.39 ± 0.20 (Predicted) | ChemicalBook |

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectra available, though some studies report anomalous line broadening for related dihydroisoquinolines in certain solvents.[1] |

| ¹³C NMR | Instrument: Varian CFT-20. Spectra available. |

| Mass Spectrometry | GC-MS and LC-MS data available, showing characteristic fragmentation patterns.[2] |

| Infrared (IR) | Vapor phase IR spectra are available. |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

A sample of the compound is placed in a distillation flask.

-

The flask is heated, and the vapor is allowed to rise and come into contact with a thermometer.

-

The temperature at which the liquid and vapor are in equilibrium (i.e., the temperature remains constant during distillation) is recorded as the boiling point.

Solubility Assessment

Objective: To determine the solubility of the compound in various solvents.

Methodology:

-

A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature.

-

The mixture is agitated until equilibrium is reached.

-

The concentration of the dissolved compound in the supernatant is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant of the compound.

Methodology:

-

A solution of the compound of known concentration is prepared.

-

A standardized titrant (acid or base) is added incrementally to the solution.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the inflection point of the curve.[3][4][5]

logP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient of the compound between an organic and an aqueous phase.

Methodology:

-

A solution of the compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken until equilibrium is reached.[6][7][8][9]

-

The two phases are separated, and the concentration of the compound in each phase is determined.

-

The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6][7][8][9]

Spectroscopic Analysis

-

NMR Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.[1]

-

Mass Spectrometry: The compound is introduced into a mass spectrometer (e.g., via GC-MS or LC-MS with ESI or EI ionization). The resulting mass spectrum provides information on the molecular weight and fragmentation pattern.

-

IR Spectroscopy: A small amount of the sample is analyzed using an FTIR spectrometer, often with an ATR accessory, to obtain the infrared absorption spectrum.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological signaling pathways of this compound are limited, research on structurally similar compounds provides valuable insights into its potential pharmacological effects. A study on the closely related compound, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), revealed its ability to modulate smooth muscle contractility.[2] This effect is likely mediated through interactions with several key signaling components.

The proposed mechanism suggests that DIQ may influence intracellular calcium levels, a critical factor in muscle contraction. This could involve the modulation of L-type voltage-gated Ca²⁺ channels, as well as interactions with muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors.

Caption: Proposed signaling pathway for the modulation of smooth muscle contraction.

Synthesis

The synthesis of this compound is commonly achieved through the Bischler-Napieralski reaction. This reaction involves the cyclization of an N-acyl-β-phenylethylamine in the presence of a dehydrating agent, such as phosphorus oxychloride or phosphorus pentoxide.

Caption: Workflow for the Bischler-Napieralski synthesis.

Conclusion

This technical guide consolidates the key physical properties of this compound, providing a valuable resource for researchers in the fields of chemistry and pharmacology. The detailed experimental protocols offer a standardized approach for the characterization of this and similar compounds. Furthermore, the exploration of potential biological activities based on related structures highlights promising avenues for future investigation into its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline, a key heterocyclic compound with significant interest in medicinal chemistry and alkaloid synthesis. This document details the spectroscopic analysis, synthetic route, and experimental protocols essential for its identification and characterization.

Chemical Structure and Properties

This compound is a substituted dihydroisoquinoline with the following key identifiers:

-

IUPAC Name: this compound[1]

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The expected signals in the ¹H and ¹³C NMR spectra are detailed below. The chemical shifts are influenced by the solvent, with chloroform-d (CDCl₃) being a common choice.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.7 - 6.9 | s | 2H | H-5, H-8 (Aromatic) |

| ~ 3.8 - 3.9 | s | 6H | 2 x -OCH₃ |

| ~ 3.5 - 3.7 | t | 2H | H-3 (CH₂) |

| ~ 2.6 - 2.8 | t | 2H | H-4 (CH₂) |

| ~ 2.3 - 2.5 | s | 3H | C-1 -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 - 170 | C-1 (C=N) |

| ~ 147 - 150 | C-6, C-7 (Ar-O) |

| ~ 125 - 130 | C-4a, C-8a (Ar) |

| ~ 110 - 112 | C-5, C-8 (Ar-H) |

| ~ 55 - 56 | 2 x -OCH₃ |

| ~ 45 - 50 | C-3 (CH₂) |

| ~ 25 - 30 | C-4 (CH₂) |

| ~ 20 - 25 | C-1 -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 205. The fragmentation pattern is characterized by the loss of specific groups.[1]

Table 3: Key Mass Spectrometry Fragmentation Data

| m/z | Interpretation |

| 205 | Molecular ion [M]⁺ |

| 204 | [M-H]⁺, often observed due to stabilization |

| 190 | [M-CH₃]⁺, loss of the methyl group at C-1 |

The fragmentation often involves the stable aromatic isoquinoline core.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000 - 2850 | Medium | C-H stretching (aliphatic and aromatic) |

| ~ 1640 - 1620 | Medium | C=N stretching of the imine group |

| ~ 1600, 1510 | Medium | C=C stretching of the aromatic ring |

| ~ 1260, 1030 | Strong | C-O stretching of the methoxy groups (aryl ether) |

Synthesis via Bischler-Napieralski Reaction

A primary and efficient method for the synthesis of this compound is the Bischler-Napieralski reaction. This involves the intramolecular cyclization of a β-phenylethylamide.[5][6]

Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

Caption: Bischler-Napieralski synthesis of the target compound.

Experimental Protocol

Step 1: Preparation of N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide

-

To a solution of 3,4-dimethoxyphenethylamine in a suitable solvent (e.g., dichloromethane or pyridine), add acetic anhydride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

-

Purify the product by recrystallization or column chromatography.

Step 2: Cyclization to this compound

-

Dissolve the N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide in an anhydrous non-polar solvent such as toluene or acetonitrile.

-

Add a dehydrating agent, typically phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to the solution.[5][6]

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture and carefully quench with ice-water.

-

Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Structure Elucidation Workflow

The logical workflow for the structure elucidation of an unknown sample suspected to be this compound is outlined below.

Caption: Logical workflow for structure elucidation.

Conclusion

The structure of this compound can be unequivocally determined through a synergistic application of modern spectroscopic techniques. The characteristic signals in its ¹H and ¹³C NMR spectra, combined with the molecular weight and fragmentation patterns from mass spectrometry and the identification of key functional groups by IR spectroscopy, provide a complete and unambiguous structural assignment. The Bischler-Napieralski reaction offers a reliable and efficient synthetic route for its preparation, further confirming its structure through chemical synthesis. This guide provides the necessary data and protocols for researchers and professionals engaged in the synthesis, characterization, and application of this important isoquinoline derivative.

References

- 1. 3,4-Dihydro-6,7-dimethoxy-1-methylisoquinoline | C12H15NO2 | CID 22652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound - Wikidata [wikidata.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

The Enigmatic World of 1-Methyl-Dihydroisoquinoline Alkaloids: A Technical Guide to Their Natural Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-dihydroisoquinoline alkaloids represent a fascinating and pharmacologically significant subgroup of the vast isoquinoline alkaloid family. These nitrogen-containing heterocyclic compounds, biosynthetically derived from aromatic amino acids, are found in a variety of plant species and have garnered considerable interest for their diverse biological activities. This technical guide provides an in-depth exploration of the natural occurrence of these alkaloids, detailing their presence in the plant kingdom and summarizing available quantitative data. Furthermore, it delves into their key biological effects, with a particular focus on their interaction with monoamine oxidase and the dopamine signaling pathway. Detailed experimental protocols for their extraction, isolation, and key bioassays are provided to facilitate further research and drug discovery efforts in this promising area.

Natural Occurrence of 1-Methyl-Dihydroisoquinoline and Related Alkaloids

While specific quantitative data for 1-methyl-3,4-dihydroisoquinoline across a wide range of plant species is limited in publicly available literature, data for structurally related and co-occurring isoquinoline alkaloids in key plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae provide valuable context for their natural distribution. The following tables summarize the reported concentrations of various isoquinoline alkaloids in selected plant species.

Table 1: Quantitative Data of Isoquinoline Alkaloids in Papaveraceae Species

| Plant Species | Plant Part | Alkaloid | Concentration (mg/g dry weight unless otherwise specified) | Reference |

| Papaver rhoeas | Aerial Parts | Protopine | Present (not quantified) | [1] |

| Allocryptopine | Not detected | [1] | ||

| Sanguinarine | Present (not quantified) | [1] | ||

| Berberine | Not detected | [1] | ||

| Eschscholzia californica | Aerial Parts | Protopine | 0.514 ± 0.038 mg/kg | [2] |

| Allocryptopine | 0.0120 ± 0.0023 mg/kg | [2] | ||

| Sanguinarine | 0.0191 ± 0.0050 mg/kg | [2] | ||

| Chelerythrine | 0.068 ± 0.011 mg/kg | [2] | ||

| Californidine | 12.5 ± 1.8 mg/kg | [2] | ||

| Eschscholtzine | 8.700 ± 0.51 mg/kg | [2] | ||

| Argemone mexicana | Whole Plant | Protopine | 0.084% (of ethanol extract) | [3] |

| Berberine | 0.041% (of ethanol extract) | [3] | ||

| Allocryptopine | Present | [3] | ||

| Sanguinarine | Present | [3] | ||

| Chelerythrine | Present | [3] |

Table 2: Quantitative Data of Isoquinoline Alkaloids in Other Plant Families and Food Products

| Source | Compound | Concentration | Reference |

| Corydalis cava | Tubers | Bulbocapnine, Coptisine, Protopine, etc. | Present (major alkaloids) |

| Cocoa/Chocolate | Salsolinol (a 1-methyl-tetrahydroisoquinoline) | up to 25 µg/g | [4] |

| Banana | Salsolinol | Major dopamine metabolite | [] |

| Various Foods (cheese, etc.) | Salsolinol | Nanomolar to micromolar amounts per gram | [6] |

Biosynthesis and Biological Activities

1-Methyl-dihydroisoquinoline alkaloids are biosynthesized in plants from the amino acid tyrosine, which undergoes a series of enzymatic reactions to form the core isoquinoline scaffold. A key step involves the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or a-keto acid.

The primary biological activity of interest for this class of compounds is their ability to inhibit monoamine oxidase (MAO) enzymes. MAOs, particularly MAO-A and MAO-B, are crucial for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of these enzymes leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that is therapeutically relevant for the treatment of depression and neurodegenerative disorders like Parkinson's disease.

Table 3: MAO Inhibition by Isoquinoline Alkaloids and Related Compounds

| Compound | Enzyme | IC50 Value (µM) | Inhibition Type | Reference |

| Harmine (β-carboline alkaloid) | MAO-A | ~0.7 | Competitive | [6] |

| Moclobemide (synthetic) | MAO-A | ~2.5 | Reversible | [7] |

| Selegiline (synthetic) | MAO-B | ~0.01 | Irreversible | [8] |

| Various quinazolinone derivatives | MAO-A | 0.058 - 6.061 | Reversible | [7] |

| Various chalcone derivatives | MAO-B | 0.067 - 8.19 | Not specified | [9] |

Signaling Pathways and Mechanisms of Action

The pharmacological effects of 1-methyl-dihydroisoquinoline alkaloids are primarily mediated through their interaction with key enzymes in neurotransmitter metabolic pathways. Below are diagrams illustrating the dopamine metabolism pathway and the mechanism of MAO inhibition.

Experimental Protocols

Extraction and Isolation of 1-Methyl-Dihydroisoquinoline Alkaloids

This protocol outlines a general procedure for the extraction and preliminary purification of isoquinoline alkaloids from plant material, which can be adapted for the specific target compounds.

a. Ultrasonic-Assisted Extraction (UAE)

-

Sample Preparation: Air-dry the plant material (e.g., roots, aerial parts) at room temperature and grind it into a fine powder (40-60 mesh).

-

Extraction:

-

Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

-

Add 100 mL of 80% methanol.

-

Place the flask in an ultrasonic bath.

-

Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at 25°C.[10]

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates.

-

-

Solvent Evaporation: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

b. Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification: Dissolve the crude extract in 5% hydrochloric acid (HCl) to a final volume of 100 mL.

-

Defatting: Extract the acidic solution three times with an equal volume of diethyl ether or hexane to remove non-polar compounds. Discard the organic layers.

-

Basification: Adjust the pH of the aqueous layer to 9-10 with a 25% ammonia solution.

-

Alkaloid Extraction: Extract the basified aqueous solution three times with an equal volume of chloroform or dichloromethane. The alkaloids will partition into the organic layer.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

c. Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Isolation

-

Sample Preparation: Dissolve the crude alkaloid fraction in the mobile phase to a concentration of 10-50 mg/mL and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions (Example): [3][11]

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-5 min, 10% A; 5-30 min, 10-50% A; 30-35 min, 50-90% A; 35-40 min, 90% A.

-

Flow Rate: 4-5 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the peaks of interest based on the chromatogram.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC-DAD or LC-MS.

-

Structure Elucidation: Characterize the structure of the purified compounds using spectroscopic techniques such as MS, 1H-NMR, and 13C-NMR.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol provides a general framework for the quantitative analysis of 1-methyl-dihydroisoquinoline alkaloids in plant extracts.

-

Standard and Sample Preparation:

-

Prepare a stock solution of the purified 1-methyl-dihydroisoquinoline alkaloid standard in methanol (1 mg/mL).

-

Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare the plant extract as described in the extraction protocol and dilute it with methanol to fall within the calibration range.

-

-

Chromatographic and Mass Spectrometric Conditions (Example): [12][13]

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]+ of the target alkaloid, and the product ions will be determined by infusing the standard compound into the mass spectrometer.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Quantify the amount of the 1-methyl-dihydroisoquinoline alkaloid in the plant extract by interpolating its peak area on the calibration curve.

-

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay for determining the inhibitory activity of the isolated alkaloids against MAO-A and MAO-B using kynuramine as a substrate.[12]

-

Reagents and Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Kynuramine dihydrobromide (substrate).

-

Clorgyline (selective MAO-A inhibitor, positive control).

-

Selegiline (selective MAO-B inhibitor, positive control).

-

Potassium phosphate buffer (100 mM, pH 7.4).

-

Dimethyl sulfoxide (DMSO) for dissolving compounds.

-

Black 96-well microplate.

-

Fluorescence microplate reader.

-

-

Assay Procedure:

-

Prepare working solutions of the enzymes, substrate, and inhibitors in the phosphate buffer. The final DMSO concentration in the assay should be less than 1%.

-

In the wells of the 96-well plate, add 50 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B).

-

Add 25 µL of the test compound at various concentrations or the positive control inhibitor. For control wells (100% activity), add 25 µL of buffer.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the kynuramine solution to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Stop the reaction by adding 50 µL of 2N HCl.

-

Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

Conclusion

1-Methyl-dihydroisoquinoline alkaloids and their related compounds represent a promising area for natural product research and drug development. Their presence in various medicinal plants and their potent biological activities, particularly as MAO inhibitors, highlight their therapeutic potential. This technical guide has provided a comprehensive overview of their natural occurrence, a summary of available quantitative data for related compounds, detailed experimental protocols for their study, and visualizations of their key mechanisms of action. It is hoped that this guide will serve as a valuable resource for researchers and scientists working to unlock the full potential of these fascinating natural products. Further research is warranted to fully elucidate the quantitative distribution of 1-methyl-dihydroisoquinoline alkaloids in the plant kingdom and to explore their full spectrum of pharmacological activities.

References

- 1. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 6. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alkaloids and flavonoids of Argemone mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An efficient method for the preparative isolation and purification of alkaloids from Gelsemium by using high speed counter-current chromatography and preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Properties of 2,5-Dimethoxy-4-chloroamphetamine (CAS Number: 4721-98-6)

Disclaimer: 2,5-Dimethoxy-4-chloroamphetamine (DOC) is a potent psychedelic substance and is classified as a controlled or illegal substance in many jurisdictions, including being a Schedule I substance in the United States. The information provided herein is intended strictly for an audience of researchers, scientists, and drug development professionals for academic and research purposes only. This document does not endorse or encourage the illicit use or synthesis of this compound.

Introduction

2,5-Dimethoxy-4-chloroamphetamine (DOC), identified by CAS number 4721-98-6, is a psychedelic phenethylamine of the DOx chemical class. First synthesized and described in scientific literature in 1973 by Ronald Coutts and Jerry Malicky, it is recognized for its potent agonist activity at serotonin 5-HT₂A receptors, which is the primary mechanism mediating its profound hallucinogenic effects.[1][2] Its structural analogues include other potent psychedelics such as DOB (4-bromo), DOI (4-iodo), and DOM (4-methyl).[1] Due to its high potential for abuse and lack of accepted medical use, DOC is regulated under national and international drug control laws.[1] This guide provides a technical overview of its chemical properties, pharmacology, and key experimental methodologies relevant to its study.

Chemical and Physical Properties

The fundamental chemical and physical properties of DOC are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine | [1] |

| CAS Number | 4721-98-6 | |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |

| Molar Mass | 229.70 g·mol⁻¹ | [1] |

| Appearance | Encountered in powdered, liquid, and blotter paper forms. | [3] |

| Duration of Action | 12–24 hours (Oral) | [1][3] |

| Typical Dose Range | 1.5–3.0 mg (Oral) | [1][3] |

Pharmacology and Mechanism of Action

Pharmacodynamics

The primary pharmacological action of DOC is its function as a potent partial agonist at serotonin 5-HT₂ receptors, with particularly high affinity for the 5-HT₂A subtype.[3] The psychedelic effects are mediated through its interaction with the 5-HT₂A receptor.[1] Unlike some amphetamine derivatives, DOC is reported to be inactive as a monoamine releasing agent or reuptake inhibitor.[1]

The table below presents the receptor binding affinities (Ki) of DOC for various human serotonin receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Target | Binding Affinity (Ki, nM) | Radioligand Used | Tissue/Cell Line |

| 5-HT₂A | 1.2 | [³H]ketanserin | Rat Frontal Cortex |

| 5-HT₂B | 11 | Various | Stably Transformed AV12 Cells |

| 5-HT₂C | 5 | Various | Stably Transformed AV12 Cells |

| 5-HT₁A | >10,000 | Various | CHO Cells |

Data compiled from the World Health Organization (WHO) Critical Review Report on DOC. The report cites various primary sources for these values.[3]

Signaling Pathway

Activation of the 5-HT₂A receptor by an agonist like DOC initiates a G-protein-coupled signaling cascade. The receptor is coupled to the Gq alpha subunit (Gαq). Upon activation, Gαq stimulates the enzyme phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Simultaneously, DAG activates protein kinase C (PKC), leading to the phosphorylation of various downstream protein targets and modulation of neuronal activity. This pathway is central to the psychoplastogenic and hallucinogenic effects of 5-HT₂A agonists.

Pharmacokinetics

The table below shows pharmacokinetic parameters for DOB in rats after a 20 mg/kg dose, which may serve as a proxy for understanding DOC's behavior in vivo.

| Compound | Route | Cmax | Tmax |

| DOB | Oral | 320 ng/mL | 1 hour |

| DOB | Subcutaneous | 1143 ng/mL | 1 hour |

Data from a study on the distribution profile of DOB in rats. Note that these values are for a related compound and may not directly reflect the pharmacokinetics of DOC.[1]

Metabolism studies in rats have shown that DOC is metabolized via O-demethylation at either the 2- or 5-position of the phenyl ring, with subsequent conjugation through glucuronidation or sulfation.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of DOC are not widely published due to its status as a controlled substance. The following sections describe representative methodologies that are standard in the field for analogous compounds.

Representative Chemical Synthesis

The first synthesis of DOC was reported by Coutts and Malicky in 1973. While the full detailed protocol from the original publication is not readily accessible, the synthesis of 4-substituted 2,5-dimethoxyphenyl-2-aminopropanes generally follows a multi-step pathway starting from a substituted benzaldehyde. A common route involves:

-

Henry Reaction: Reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form a nitropropene intermediate.

-

Reduction: Reduction of the nitropropene to yield 2,5-dimethoxyamphetamine (DMA).

-

Protection and Nitration: Acetylation of the amine group, followed by nitration at the 4-position of the aromatic ring.

-

Diazotization and Halogenation (Sandmeyer Reaction): Reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the chloro-substituent at the 4-position.

-

Deprotection: Removal of the acetyl protecting group to yield the final product, 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine (DOC).

This represents a generalized synthetic scheme; specific reagents and conditions would require optimization.

Representative Protocol: 5-HT₂A Receptor Binding Assay

This protocol describes a general method for determining the binding affinity (Ki) of a test compound like DOC at the 5-HT₂A receptor using a competitive radioligand binding assay with [³H]ketanserin.

-

Membrane Preparation: Homogenize rat frontal cortex tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes + [³H]ketanserin (e.g., 1-2 nM final concentration) + assay buffer.

-

Non-specific Binding: Membranes + [³H]ketanserin + a high concentration of an unlabeled competitor (e.g., 10 µM mianserin or unlabeled ketanserin).

-

Displacement Curve: Membranes + [³H]ketanserin + varying concentrations of the test compound (DOC).

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., using Prism software) to fit the data to a one-site competition model and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Representative Protocol: Quantification in Urine by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of amphetamine-type substances like DOC from urine samples.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Spike 0.5 mL of urine with an appropriate deuterated internal standard.

-

Acidify the sample by adding 1 mL of 2% formic acid and vortex.

-

Condition a mixed-mode polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa PCX) with 0.5 mL of methanol.

-

Load the acidified urine sample onto the SPE cartridge.

-

Wash the cartridge sequentially with 1 mL of 2% formic acid and 1 mL of methanol to remove interferences.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

Elute the analyte using 1 mL of a freshly prepared basic organic solvent mixture (e.g., ethyl acetate:methanol:ammonium hydroxide 50:50:20).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 0.5 mL of the initial mobile phase.[4]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Inject the reconstituted sample onto a reverse-phase C18 column (e.g., Agilent Poroshell 120 EC-C18). Use a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in methanol.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the analytes using Multiple Reaction Monitoring (MRM). At least two MRM transitions (a quantifier and a qualifier) should be monitored for both the analyte (DOC) and the internal standard to ensure identity and accuracy.

-

-

Quantification: Generate a calibration curve by preparing standards of known concentrations in drug-free urine and subjecting them to the same extraction and analysis procedure. Quantify the concentration of DOC in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Conclusion

2,5-Dimethoxy-4-chloroamphetamine (DOC) is a potent, long-acting psychedelic substance whose primary mechanism of action is agonism at the 5-HT₂A receptor. While its controlled status has limited extensive formal research, particularly in pharmacokinetics, the available data consistently point to its high affinity for serotonergic targets responsible for its hallucinogenic effects. The methodologies described provide a framework for the chemical and biological investigation of DOC and related compounds, which is essential for forensic toxicology, academic research, and a deeper understanding of the neurobiology of psychedelics. Further research is warranted to fully characterize its pharmacokinetic profile and the downstream consequences of its potent interaction with the 5-HT₂A signaling cascade.

References

- 1. Distribution profile of 2,5-dimethoxy-4-bromoamphetamine (DOB) in rats after oral and subcutaneous doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Designer drugs 2,5-dimethoxy-4-bromo-amphetamine (DOB) and 2,5-dimethoxy-4-bromo-methamphetamine (MDOB): studies on their metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

An In-depth Technical Guide on the Solubility of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline is a heterocyclic organic compound with potential applications in pharmaceutical research and development. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. This technical guide provides an overview of the available solubility information and outlines a general experimental framework for its determination.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized below:

| Property | Value | Source |

| CAS Number | 4721-98-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₅NO₂ | --INVALID-LINK-- |

| Molecular Weight | 205.25 g/mol | --INVALID-LINK-- |

| Melting Point | 103-106 °C | --INVALID-LINK-- |

Solubility Data

A comprehensive search of scientific literature, chemical databases, and patent records did not yield quantitative solubility data for this compound in specific organic solvents.

However, qualitative solubility information is available for a structurally related compound, 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 5784-74-7) . This compound is reported to be slightly soluble in chloroform and ethanol[1]. Given the structural similarity, it can be inferred that this compound may exhibit comparable limited solubility in polar protic and chlorinated solvents.

Table 1: Quantitative Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

A thorough literature search did not reveal any specific quantitative solubility data for this compound.

Experimental Protocols for Solubility Determination

In the absence of published data, the solubility of this compound can be determined experimentally. Below are detailed methodologies for two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.

Method 1: Gravimetric Method

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent by evaporating the solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, chloroform, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

Volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification of Dissolved Solute:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.

-

Once the solvent has evaporated, cool the container in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in g/L by dividing the mass of the solute by the volume of the solvent used.

-

Method 2: UV/Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs in the UV/Vis region and is particularly useful for determining the solubility of compounds with low solubility.

Materials and Equipment:

-

This compound

-

Selected organic solvents (UV grade)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

After reaching equilibrium, filter the supernatant through a 0.45 µm syringe filter.

-

Dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L or mol/L).

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Gravimetric Solubility Determination.

References

Spectroscopic and Synthetic Insights into 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline, a key intermediate in the synthesis of various isoquinoline alkaloids. This document details the available spectroscopic data, outlines experimental protocols for its characterization, and illustrates the synthetic pathway and analytical workflow.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound and its close structural analog, 6,7-dimethoxy-3,4-dihydroisoquinoline, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound | CDCl₃ | Data not explicitly found in the searched literature. Anomalous spectra with line broadening have been reported for similar dihydroisoquinolines, sometimes obscuring signals.[1] |

| 6,7-dimethoxy-3,4-dihydroisoquinoline | CDCl₃ | 8.24 (t, J = 2.4 Hz, 1H), 6.81 (s, 1H), 6.68 (s, 1H), 3.92 (s, 3H), 3.90 (s, 3H), 3.74 (ddd, J = 8.0, 5.6, 2.4 Hz, 2H), 2.68 (dd, J = 7.6, 6.4 Hz, 2H)[2] |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound | CDCl₃ | Data not explicitly found in the searched literature. A Varian CFT-20 instrument was noted for acquiring a spectrum.[3] |

| 6,7-dimethoxy-3,4-dihydroisoquinoline | CDCl₃ | 159.6, 151.2, 147.8, 129.9, 121.5, 110.4, 110.4, 56.1, 56.0, 47.4, 24.8[2] |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

| Compound | Technique | Key m/z Values |

| This compound | GC-MS | 205, 204, 190, 146, 127[3] |

| LC-ESI-QTOF | Precursor Adduct: 206.11761, Fragments: 191.09357, 190.08752, 162.0912, 145.08875[3] |

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopy Data

| Compound | Phase | Key Absorption Bands (cm⁻¹) |

| This compound | Vapor Phase | Data available but specific peak values not detailed in the initial search.[3] |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (related compound) | ATR-IR | A spectrum is available which can be used for comparative analysis.[4] |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for isoquinoline alkaloids, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

-

Data processing is similar to that for ¹H NMR.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation:

-

GC-MS: Use a gas chromatograph coupled to a mass spectrometer. The GC column should be appropriate for the analysis of alkaloids (e.g., a non-polar or medium-polarity column).

-

LC-MS: Use a high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. A C18 column is commonly used for separation.

-

-

Data Acquisition:

-

GC-MS: Inject a small volume (e.g., 1 µL) of the sample into the GC. The oven temperature program should be optimized to ensure good separation. The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

LC-MS: Inject a small volume (e.g., 5-10 µL) of the sample into the LC system. Use a suitable mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid or ammonium formate) to achieve separation. The mass spectrometer can be operated in either positive or negative ion mode, and fragmentation data (MS/MS) can be obtained using collision-induced dissociation (CID).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mandatory Visualizations

Synthetic Pathway: Bischler-Napieralski Reaction

The synthesis of this compound is commonly achieved through the Bischler-Napieralski reaction.[5][6][7] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.

Caption: Bischler-Napieralski synthesis of the target compound.

Experimental Workflow: Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a synthesized compound like this compound involves several key stages, from sample preparation to data analysis and structure elucidation.[8][9]

Caption: General workflow for spectroscopic analysis.

References

- 1. ias.ac.in [ias.ac.in]

- 2. rsc.org [rsc.org]

- 3. 3,4-Dihydro-6,7-dimethoxy-1-methylisoquinoline | C12H15NO2 | CID 22652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

biological significance of dimethoxy-dihydroisoquinoline scaffold

An In-depth Technical Guide on the Biological Significance of the Dimethoxy-Dihydroisoquinoline Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) and its oxidized form, 3,4-dihydroisoquinoline (DHIQ), are core structures found in a vast array of natural alkaloids and synthetic compounds.[1][2] These scaffolds are considered "privileged" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3][4][5] The incorporation of dimethoxy groups, typically at the 6 and 7 positions of the isoquinoline ring, is a common feature that significantly influences the biological profile of these molecules.[2][6] This technical guide provides a comprehensive overview of the biological significance of the dimethoxy-dihydroisoquinoline scaffold, detailing its role in anticancer activity, multidrug resistance reversal, neuroprotection, and more, supported by quantitative data, experimental protocols, and pathway visualizations.

Anticancer and Antiproliferative Activity

The dimethoxy-dihydroisoquinoline scaffold is a key component in numerous compounds exhibiting potent anticancer and cytotoxic effects. These derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the disruption of microtubule dynamics and the induction of apoptosis.

As Tubulin Polymerization Inhibitors

A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been designed as analogs of Combretastatin A-4 (CA-4), a well-known tubulin polymerization inhibitor.[7] By interacting with the colchicine-binding site on β-tubulin, these compounds disrupt microtubule formation, leading to cell cycle arrest and apoptosis.

Cytotoxic Activity Against Cancer Cell Lines

Derivatives of the scaffold have demonstrated broad-spectrum cytotoxic activity against various human cancer cell lines. For instance, certain 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines have shown low micromolar inhibition of lung, skin, and colon cancer cells.[8]

Data Presentation: Anticancer Activity

| Compound ID | Cancer Cell Line | Activity Type | Value | Reference |

| Compound 3c | H460 (Lung Carcinoma) | IC50 | 4.9 ± 0.7 µM | [8] |

| Compound 3c | A-431 (Skin Carcinoma) | IC50 | 2.0 ± 0.9 µM | [8] |

| Compound 3c | HT-29 (Colon Adenocarcinoma) | IC50 | 4.4 ± 1.3 µM | [8] |

| Compound 21 | CEM (Leukemia) | IC50 | 4.10 µM | [7] |

| Compound 32 | CEM (Leukemia) | IC50 | 0.64 µM | [7] |

| GM-3-18 | Colon Cancer Cell Lines | IC50 (KRas Inhibition) | 0.9 - 10.7 µM | [9] |

| GM-3-121 | Anti-angiogenesis Assay | IC50 | 1.72 µM | [9] |

Experimental Protocols: Key Anticancer Assays

-

In Vitro Cytotoxicity (MTT Assay): [7]

-

Human cancer cell lines (e.g., CEM leukemia) are seeded in 96-well plates and incubated.

-

Cells are treated with various concentrations of the synthesized dihydroisoquinoline derivatives for a specified period (e.g., 48-72 hours).

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

-

-

Tubulin Polymerization Inhibitory Assay: [7]

-

Purified tubulin is incubated with the test compound (e.g., Compound 32) in a polymerization buffer at 37°C.

-

The assembly of tubulin into microtubules is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer.

-

Known inhibitors (like colchicine) and stabilizers (like paclitaxel) are used as positive controls.

-

The concentration of the compound required to inhibit tubulin polymerization by 50% (IC50) is determined.

-

Mandatory Visualization: Mechanism of Tubulin Inhibition

Caption: Dihydroisoquinoline derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[6] The 6,7-dimethoxy-tetrahydroisoquinoline scaffold is a cornerstone of potent P-gp modulators, including elacridar and tariquidar.[6][10]

Derivatives of this scaffold have been synthesized and shown to be highly active and selective P-gp inhibitors.[6][10] They function by competing with anticancer drugs for binding to the P-gp efflux pump, thereby increasing the intracellular concentration of the chemotherapeutic agent in resistant cancer cells.[11]

Data Presentation: P-gp Modulation Activity

| Compound ID | Assay | Activity Type | Value | Reference |

| Compound 4 | Calcein-AM Efflux Inhibition | EC50 | 0.3 µM | [6] |

| Compound 10 | Calcein-AM Efflux Inhibition | EC50 | 0.33 µM | [6] |

| Compound 23a | MDR Reversal in K562/A02 cells | RF (Resistance Factor) | 18.7 | [11] |

Mandatory Visualization: P-gp Inhibition Workflow

Caption: DHIQ derivatives block the P-gp pump, restoring anticancer drug efficacy in resistant cells.

Neuroprotective and Neurological Activities

Isoquinoline alkaloids, including those with the dimethoxy-dihydroisoquinoline core, exhibit significant neuroprotective effects.[12] Their mechanisms of action are multifaceted, involving the inhibition of neuroinflammation, reduction of oxidative stress, regulation of autophagy, and modulation of intracellular calcium levels.[12][13]

Enzyme Inhibition for Neuroprotection

Certain 3,4-dihydroisoquinoline-3-carboxylic acid derivatives have been shown to inhibit enzymes like D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).[14] The inhibition of these enzymes is a therapeutic strategy for neurodegenerative and psychiatric diseases. These compounds also possess potent free-radical scavenging properties, which contribute to their neuroprotective potential.[14]

Modulation of Neuronal Receptors

Dimethoxy-dihydroisoquinoline derivatives can modulate the function of key neuronal receptors. For example, one analog was found to potently affect calcium currents by interacting with muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors, thereby controlling muscle contractility and neuronal activity.[15] Studies in MPTP-induced Parkinson's models have shown that related compounds can protect dopaminergic neurons by improving mitochondrial function.[16][17]

Data Presentation: Enzyme Inhibition and Radical Scavenging

| Compound Class | Target/Assay | Activity | Reference |

| Dihydroisoquinoline-3-carboxylic acids | DAAO, AChE, BuChE | Inhibitory Activity | [14] |

| Dihydroisoquinoline-3-carboxylic acids | DPPH, ABTS, O2-, NO radicals | Scavenging Activity | [14] |

Experimental Protocols: Key Neuroprotective Assays

-

DPPH Free-Radical Scavenging Assay: [14][18]

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol).

-

The test compound (dihydroisoquinoline derivative) is added to the DPPH solution at various concentrations.

-

The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

-

The scavenging of the DPPH radical by the antioxidant compound results in a color change from violet to yellow.

-

The decrease in absorbance is measured spectrophotometrically at ~517 nm.

-

The percentage of radical scavenging activity is calculated relative to a control.

-

-

MPTP-induced Parkinson's Disease Model in Mice: [16][17]

-

Mice are administered with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce Parkinsonism, which selectively destroys dopaminergic neurons in the substantia nigra.

-

A treatment group receives the test compound (e.g., RD-1) before or after MPTP administration.

-

Behavioral tests, such as the rotarod and open-field tests, are conducted to assess motor function and locomotor ability.

-

Post-mortem, brain tissues are collected for analysis.

-

Immunohistochemistry is performed to quantify the number of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra and striatum.

-

Biochemical assays (e.g., Western blot) are used to measure levels of proteins related to mitochondrial function and neuronal health.

-

Antimicrobial and Other Biological Activities

Antimicrobial Effects

The dimethoxy-dihydroisoquinoline scaffold is present in compounds with notable antibacterial and antifungal properties.[2] For example, a novel synthesized tetrahydroisoquinoline derivative showed activity against several pathogenic bacterial strains.[2] While broad-spectrum activity is variable, certain analogs show promise against specific pathogens, including drug-resistant strains like MRSA.[19]

Data Presentation: Antimicrobial Activity

| Compound Class/ID | Organism | Activity Type | Value | Reference |

| N-substituted THIQ analogs | Saccharomyces cerevisiae | MIC | 1 µg/mL | [2] |

| N-substituted THIQ analogs | Yarrowia lipolytica | MIC | 2.5 µg/mL | [2] |

| NSC 610493 | S. aureus / MRSA | MIC | 12.5 µg/mL | [19] |

Spasmolytic Activity

Structurally similar to papaverine, 1,3-disubstituted 3,4-dihydroisoquinolines have been investigated for their spasmolytic (smooth muscle relaxant) properties.[18] These compounds have been shown to reduce the contractility of smooth muscle preparations, suggesting potential applications in treating conditions like irritable bowel syndrome (IBS).[18]

Allosteric Modulation

Novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds have been identified as positive allosteric modulators (PAMs) of the glucagon-like-peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors.[20] By enhancing the effects of endogenous ligands at these receptors, these compounds represent a promising therapeutic strategy for diabetes.[20]

Synthesis Methodologies

The construction of the dimethoxy-dihydroisoquinoline core is primarily achieved through well-established cyclization reactions.

Experimental Protocols: Key Synthesis Reactions

-

Bischler-Napieralski Reaction: [2][14][18]

-

Amide Formation: A β-phenylethylamine (e.g., 2-(3,4-dimethoxyphenyl)ethanamine) is reacted with an acyl chloride or carboxylic acid to form an N-acyl-β-phenylethylamine intermediate.

-

Cyclization: The amide intermediate is treated with a dehydrating and cyclizing agent, most commonly phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5), often under reflux in an inert solvent like acetonitrile or toluene.

-

Mechanism: The carbonyl oxygen of the amide is activated by the reagent, followed by an intramolecular electrophilic aromatic substitution where the electron-rich dimethoxy-substituted benzene ring attacks the electrophilic iminium-like carbon, leading to the formation of the 3,4-dihydroisoquinoline ring.

-

Work-up: The reaction is typically quenched with ice water and basified to yield the final product.

-

-

Pictet-Spengler Condensation: [2]

-

A β-phenylethylamine is condensed with an aldehyde or ketone under acidic conditions (e.g., HCl).

-

This reaction forms an initial Schiff base (iminium ion) intermediate.

-

An intramolecular electrophilic attack from the aromatic ring onto the iminium carbon results in cyclization, yielding the 1,2,3,4-tetrahydroisoquinoline scaffold. This can be subsequently oxidized to the dihydroisoquinoline if desired.

-